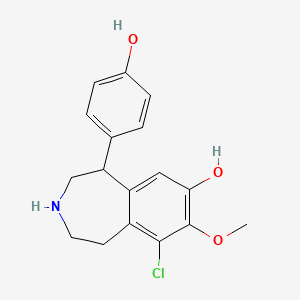

9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Vue d'ensemble

Description

9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, commonly known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the early 1980s and has since been widely used in scientific research applications.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis of compound '9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol' involves the condensation of 4-hydroxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline, followed by chlorination and methylation to yield the final product.

Starting Materials

4-hydroxybenzaldehyde, 1,2,3,4-tetrahydroisoquinoline, thionyl chloride, methyl iodide, sodium hydroxide, hydrochloric acid, diethyl ether, wate

Reaction

Step 1: Condensation of 4-hydroxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydroxide to yield 9-hydroxy-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, Step 2: Chlorination of 9-hydroxy-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol with thionyl chloride to yield 9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, Step 3: Methylation of 9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol with methyl iodide in the presence of potassium carbonate to yield the final product

Mécanisme D'action

SCH-23390 acts as a competitive antagonist at the dopamine D1 receptor, blocking the binding of dopamine to the receptor and preventing its activation. This leads to a decrease in the activity of the dopamine D1 receptor signaling pathway.

Effets Biochimiques Et Physiologiques

SCH-23390 has been shown to have a range of biochemical and physiological effects. It can modulate the release of dopamine and other neurotransmitters, alter the activity of ion channels and second messenger systems, and affect gene expression. It has also been shown to have effects on cardiovascular function and blood pressure regulation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using SCH-23390 in lab experiments is its high selectivity for the dopamine D1 receptor, which allows for more specific targeting of this receptor subtype. However, its potency and efficacy can vary depending on the experimental conditions, and it may have off-target effects at high concentrations.

Orientations Futures

There are several potential future directions for research involving SCH-23390. One area of interest is the role of dopamine D1 receptors in the development of drug addiction and the potential for SCH-23390 to be used as a therapeutic agent in addiction treatment. Another area of interest is the potential for SCH-23390 to be used in the treatment of schizophrenia, as dopamine D1 receptors have been implicated in the pathophysiology of this disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of SCH-23390 and its potential as a tool for investigating dopamine signaling pathways.

Applications De Recherche Scientifique

SCH-23390 is commonly used in neuroscience research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the role of dopamine in reward-related behaviors, addiction, and schizophrenia. It has also been used to study the effects of dopamine on learning and memory processes.

Propriétés

IUPAC Name |

9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-22-17-15(21)8-13-12(16(17)18)6-7-19-9-14(13)10-2-4-11(20)5-3-10/h2-5,8,14,19-21H,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWJZXRBBYETAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CNCCC2=C1Cl)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915077 | |

| Record name | 9-Chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |

CAS RN |

95183-47-4 | |

| Record name | 7-Methoxyfenoldopam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095183474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.3.1]nonane](/img/structure/B1214063.png)

![4-[2-(dipropylamino)ethyl]-1H-indol-6-ol](/img/structure/B1214065.png)

![2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine](/img/structure/B1214067.png)

![(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl]amino]-5-oxopentanoic acid](/img/structure/B1214070.png)

![N-[[6-cyano-5-(ethylamino)-3-methyl-2-pyrazinyl]methyl]-N-phenylacetamide](/img/structure/B1214072.png)